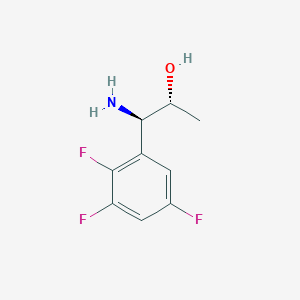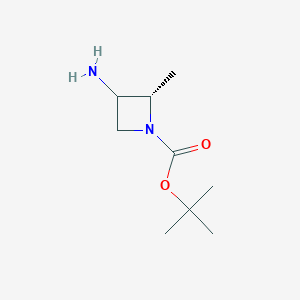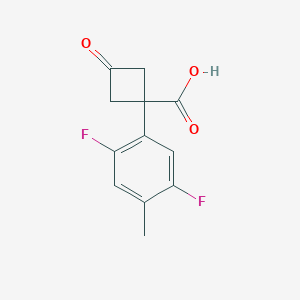
1-(2,5-Difluoro-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Difluoro-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a cyclobutane ring substituted with a carboxylic acid group and a 2,5-difluoro-4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-difluoro-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes or through intramolecular cyclization of suitable precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol precursor using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution with the 2,5-Difluoro-4-Methylphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the cyclobutane ring is acylated with 2,5-difluoro-4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
化学反应分析
Types of Reactions: 1-(2,5-Difluoro-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Esters, amides, or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
1-(2,5-Difluoro-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2,5-difluoro-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
1-(2,5-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid: Lacks the fluorine atoms, which can influence its chemical properties and interactions.
1-(2,5-Difluoro-4-methylphenyl)-2-oxocyclobutane-1-carboxylic acid: Variation in the position of the oxo group, potentially altering its reactivity and applications.
Uniqueness: 1-(2,5-Difluoro-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to the presence of both fluorine atoms and a methyl group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
属性
分子式 |
C12H10F2O3 |
|---|---|
分子量 |
240.20 g/mol |
IUPAC 名称 |
1-(2,5-difluoro-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H10F2O3/c1-6-2-10(14)8(3-9(6)13)12(11(16)17)4-7(15)5-12/h2-3H,4-5H2,1H3,(H,16,17) |
InChI 键 |
YVIKTFIVTARBBM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1F)C2(CC(=O)C2)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one](/img/structure/B13037339.png)
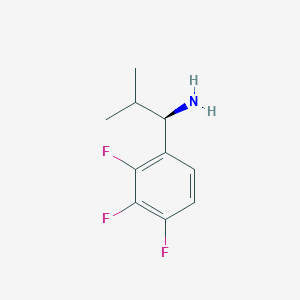
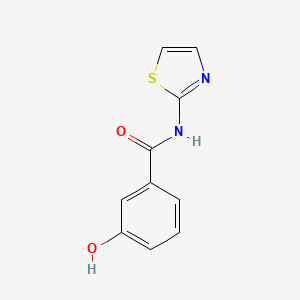

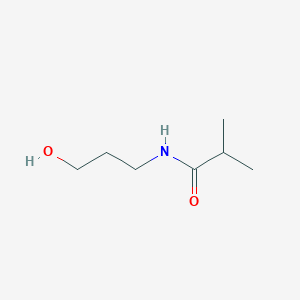
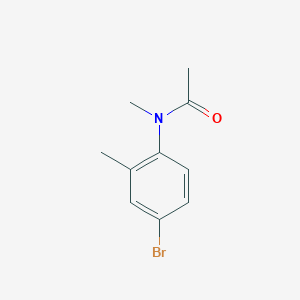
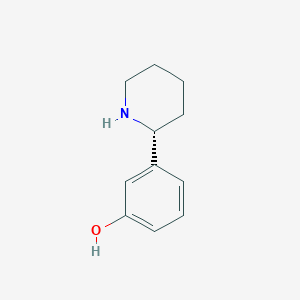
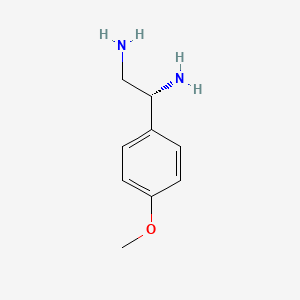
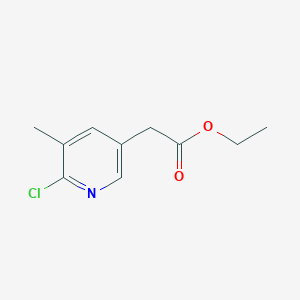
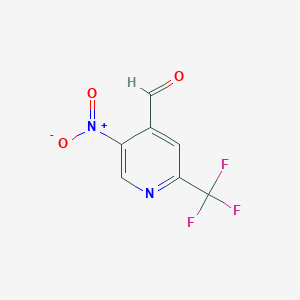
![3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13037410.png)
